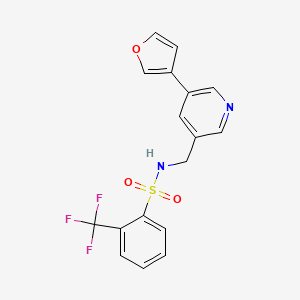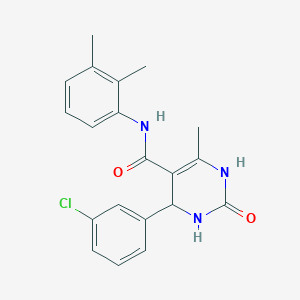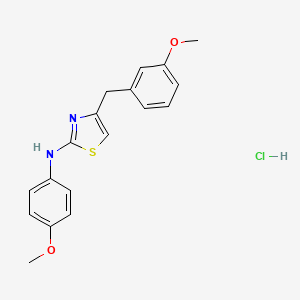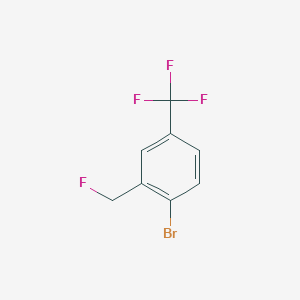
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, also known as compound 1, is a small molecule inhibitor that has shown potential in various biological applications.
Mécanisme D'action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 is based on its ability to selectively bind to target proteins and enzymes. It has been shown to inhibit the activity of various enzymes, including kinases and proteases, which play a crucial role in various biological processes. By inhibiting these enzymes, N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 disrupts the signaling pathways that are involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 are dependent on the specific target protein or enzyme that it binds to. Studies have shown that it can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, it has also been shown to reduce inflammation and oxidative stress in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 in lab experiments is its selectivity towards specific target proteins and enzymes. This allows for precise modulation of biological processes, which can be challenging with other inhibitors that lack selectivity. However, one of the limitations of using N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 is its moderate yield in the synthesis process, which can limit its availability for large-scale experiments.
Orientations Futures
There are several future directions for the development and application of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1. One area of focus is to optimize the synthesis method to increase the yield and purity of the N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide. Additionally, further studies are needed to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, there is a need for more comprehensive studies to understand the long-term effects of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 on biological systems.
Conclusion
In conclusion, N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a small molecule inhibitor with potential applications in various scientific research fields. Its selectivity towards specific target proteins and enzymes makes it a promising therapeutic agent for various diseases. Further studies are needed to optimize its synthesis method and investigate its potential in clinical applications.
Méthodes De Synthèse
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 involves a series of chemical reactions starting from furan-3-carboxaldehyde and 3-(trifluoromethyl)aniline. The final product is obtained after multiple purification steps, including column chromatography and recrystallization. The yield of the synthesis is moderate, ranging from 20-40%.
Applications De Recherche Scientifique
Compound 1 has been studied extensively in various scientific research applications. One of the primary areas of focus has been its potential as a therapeutic agent for cancer treatment. Studies have shown that N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 inhibits the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. Additionally, it has also been investigated for its potential in treating other diseases such as inflammation, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)15-3-1-2-4-16(15)26(23,24)22-9-12-7-14(10-21-8-12)13-5-6-25-11-13/h1-8,10-11,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIKVTWALYBZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide](/img/structure/B2997547.png)
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997548.png)
![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2997550.png)

![3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole](/img/structure/B2997553.png)
![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2997554.png)

![2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2997556.png)



![3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2997567.png)
![1-(5-chloro-2-methylphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2997568.png)
![N-(1-Benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2997569.png)